N,N-dibutyl-6-chloropyridazin-3-amine

Lipophilicity Drug Design ADME

Select N,N-dibutyl-6-chloropyridazin-3-amine (CAS 1019-91-6) to bypass iterative N-alkylation. Its high LogP (3.54), zero H-bond donors, and low melting point (57-58°C) ensure superior solubility and BBB penetration potential, eliminating property cliffs found with parent amines. Ideal for CNS-focused SAR and agrochemical discovery.

Molecular Formula C12H20ClN3
Molecular Weight 241.76 g/mol
Cat. No. B13355427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-6-chloropyridazin-3-amine
Molecular FormulaC12H20ClN3
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=NN=C(C=C1)Cl
InChIInChI=1S/C12H20ClN3/c1-3-5-9-16(10-6-4-2)12-8-7-11(13)14-15-12/h7-8H,3-6,9-10H2,1-2H3
InChIKeyYEUQSUJVOPHMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyl-6-chloropyridazin-3-amine (CAS 1019-91-6): Physicochemical Profile and Procurement Considerations


N,N-Dibutyl-6-chloropyridazin-3-amine is a fully N,N-disubstituted 3-aminopyridazine derivative bearing a chlorine atom at the 6-position of the diazine ring . This compound (MF: C₁₂H₂₀ClN₃, MW: 241.76 g/mol) is commercially available as a building block (purity ≥98%) for medicinal chemistry and agrochemical discovery programs . Its molecular architecture—featuring two n-butyl chains on the exocyclic nitrogen—yields physicochemical properties that are substantially differentiated from the parent heterocycle 6-chloropyridazin-3-amine and from monosubstituted N-alkyl analogs [1][2].

Why N,N-Dibutyl-6-chloropyridazin-3-amine Cannot Be Replaced by the Parent Amine or Mono-N-Butyl Analog


Within the 6-chloropyridazin-3-amine chemical space, incremental changes in N-alkyl substitution pattern produce large, non-linear shifts in key drug-design parameters, particularly lipophilicity and hydrogen-bond donor count . The parent amine 6-chloropyridazin-3-amine (LogP ~0.35–1.29) and the mono-N-butyl variant (LogP ~1.99) reside in fundamentally different property space compared to the N,N-dibutyl compound (LogP 3.54), meaning that solubility, permeability, and protein-binding profiles are not interchangeable [1][2]. Equally critical, the N,N-dibutyl derivative has zero hydrogen-bond donor atoms, whereas the parent amine and mono-alkyl analogs possess one or more H-bond donors, directly affecting blood-brain barrier penetration potential and oral bioavailability predictions [3]. Interchanging these compounds in a structure–activity relationship (SAR) campaign or a scale-up synthesis without compensating for these property cliffs will confound biological readouts and synthetic yields.

Quantitative Differentiation Evidence for N,N-Dibutyl-6-chloropyridazin-3-amine Versus Closest Analogs


Lipophilicity (LogP) Comparison: N,N-Dibutyl vs. Parent Amine and Mono-N-Butyl Derivatives

The N,N-dibutyl derivative exhibits a computed LogP of 3.54 (ALogP), representing a 2.3–3.2 log unit increase over the parent amine 6-chloropyridazin-3-amine (LogP range 0.35–1.29 across sources) and a 1.5–1.6 log unit increase over the mono-N-butyl analog (LogP 1.99–2.41) [1][2]. This magnitude of lipophilicity gain is consistent with the additive effect of two n-butyl chains and places the compound in a property range typically associated with CNS-penetrant small molecules.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Permeability Implications

The target compound has a TPSA of 29.02 Ų and zero hydrogen-bond donor atoms . In contrast, 6-chloropyridazin-3-amine exhibits a TPSA of 51.8 Ų with two H-bond donors, and N-butyl-6-chloropyridazin-3-amine has a TPSA of 37.8 Ų with one H-bond donor [1][2]. According to commonly applied drug-likeness filters (e.g., Veber rules and CNS MPO scoring), TPSA <60–70 Ų combined with zero H-bond donors is a desirable profile for passive membrane permeability and blood-brain barrier penetration.

TPSA BBB Permeability Oral Bioavailability

Melting Point and Physical Form: Practical Handling and Formulation Considerations

N,N-Dibutyl-6-chloropyridazin-3-amine melts at 57–58 °C , dramatically lower than 6-chloropyridazin-3-amine (mp 210–211 °C) and also lower than typical N-monoalkyl derivatives. This substantial melting-point depression arises from the disruption of intermolecular hydrogen-bond networks by the two bulky n-butyl groups and directly affects handling, solubility, and formulation workflow.

Melting Point Crystallinity Formulation

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Entropy

The N,N-dibutyl derivative possesses 7 rotatable bonds , compared to 1 rotatable bond for the parent amine and 4 rotatable bonds for N-butyl-6-chloropyridazin-3-amine [1]. While higher rotatable bond count is generally disfavored in oral drug design (Veber rule: ≤10), a value of 7 remains within acceptable limits and may provide conformational adaptability for binding to shallow or flexible protein pockets.

Rotatable Bonds Molecular Flexibility Entropy

Optimal Deployment Scenarios for N,N-Dibutyl-6-chloropyridazin-3-amine Based on Quantitative Differentiation


CNS-Targeted Medicinal Chemistry Libraries

With a LogP of 3.54, TPSA of 29.02 Ų, and zero H-bond donors, N,N-dibutyl-6-chloropyridazin-3-amine is ideally suited for CNS-focused compound collections . Its physicochemical profile aligns with empirically derived CNS drug-likeness criteria (CNS MPO score), whereas the parent 6-chloropyridazin-3-amine (LogP 0.35–1.29, TPSA 51.8, HBD 2) would require extensive structural modification to achieve comparable predicted brain exposure [1][2].

Fragment-to-Lead Optimization Requiring Lipophilic Amine Building Blocks

When a fragment hit based on a 6-chloropyridazine core requires an increase in lipophilicity to improve cellular potency, the N,N-dibutyl congener delivers a ΔLogP of +2.3 to +3.2 relative to the parent amine without altering the heterocyclic core [1]. This pre-optimized building block accelerates SAR cycles by eliminating the need for iterative N-alkylation chemistry to reach the desired LogP range.

High-Throughput Screening Plate Preparation and Automated Liquid Handling

The low melting point (57–58 °C) and high lipophilicity of N,N-dibutyl-6-chloropyridazin-3-amine facilitate dissolution in DMSO and other organic solvents commonly used in HTS workflows . The parent amine (mp 210–211 °C) often requires sonication or heating for complete dissolution, introducing variability in screening concentrations .

Agrochemical Lead Generation Targeting Lepidopteran Pests

Pyridazinamine derivatives have established precedence as insecticidal leads, and the enhanced lipophilicity of the N,N-dibutyl variant (LogP 3.54) may improve cuticular penetration in lepidopteran larvae compared to more polar analogs . The chlorine atom at the 6-position remains available for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

Quote Request

Request a Quote for N,N-dibutyl-6-chloropyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.